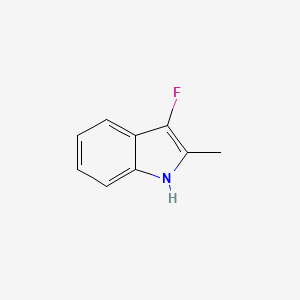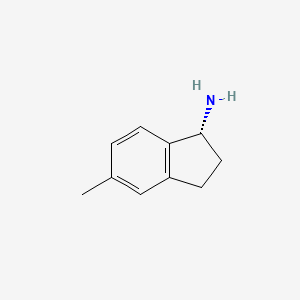
(R)-5-Methyl-indan-1-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Methyl-indan-1-ylamine is a chiral amine compound with a unique structure that includes an indane ring substituted with a methyl group at the 5-position and an amine group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Methyl-indan-1-ylamine typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the catalytic hydrogenation of 5-methyl-1-indanone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex under mild temperatures and pressures.
Industrial Production Methods: Industrial production of ®-5-Methyl-indan-1-ylamine may involve large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric purity. Continuous flow reactors and high-pressure hydrogenation systems are often employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: ®-5-Methyl-indan-1-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acyl chlorides or anhydrides are used for amide formation under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-5-Methyl-indan-1-ylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological conditions.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-5-Methyl-indan-1-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include neurotransmitter systems, where the compound influences the release or uptake of neurotransmitters, thereby affecting neurological functions.
Vergleich Mit ähnlichen Verbindungen
(S)-5-Methyl-indan-1-ylamine: The enantiomer of ®-5-Methyl-indan-1-ylamine, with similar but distinct biological activity.
5-Methyl-indan-1-ylamine: The racemic mixture containing both ® and (S) enantiomers.
Indan-1-ylamine: The parent compound without the methyl substitution.
Uniqueness: ®-5-Methyl-indan-1-ylamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the methyl group at the 5-position also influences its chemical reactivity and interactions with molecular targets.
This detailed overview provides a comprehensive understanding of ®-5-Methyl-indan-1-ylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H13N |
|---|---|
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
(1R)-5-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10H,3,5,11H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
GPCQIJHZALEOMP-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)[C@@H](CC2)N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)
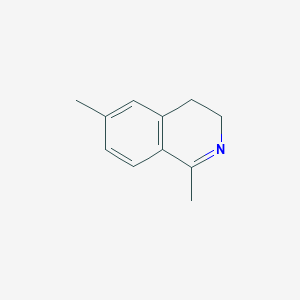
![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
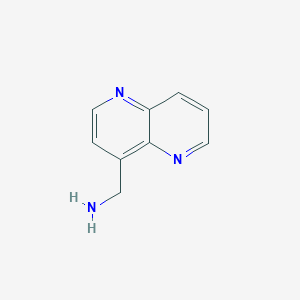
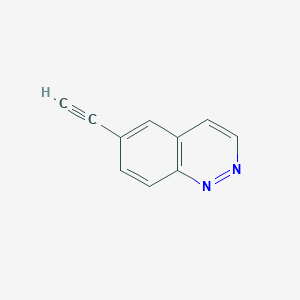

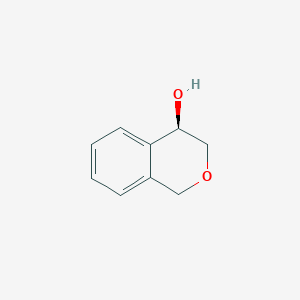
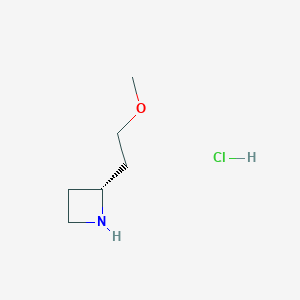
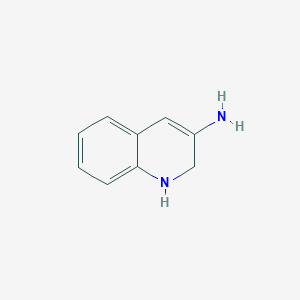
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)
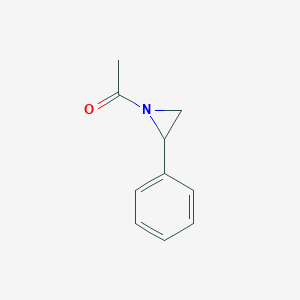
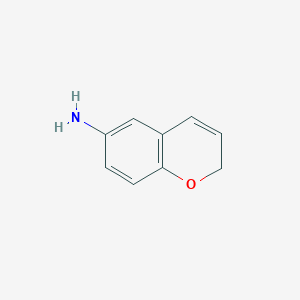
![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)
